7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by two key substituents:
- A dodecylsulfanyl (C12 alkylthio) chain at the 8-position, contributing significant lipophilicity.
This structural framework is shared with several therapeutic agents, such as DPP-4 inhibitors (e.g., Linagliptin) and adenosine receptor antagonists (e.g., Istradefylline) . The compound’s biological activity is likely influenced by the interplay between its alkenyl group and the long alkylthio chain, which may modulate solubility, membrane permeability, and target binding.
Properties
Molecular Formula |
C22H36N4O2S |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
7-[(E)-but-2-enyl]-8-dodecylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H36N4O2S/c1-4-6-8-9-10-11-12-13-14-15-17-29-22-23-19-18(26(22)16-7-5-2)20(27)24-21(28)25(19)3/h5,7H,4,6,8-17H2,1-3H3,(H,24,27,28)/b7-5+ |
InChI Key |
PFIPSMPOLXJKNY-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Purine-2,6-dione Derivatives
Core Structure Assembly
The purine-2,6-dione scaffold is typically constructed via cyclocondensation of pyrimidine precursors. For example, 6-amino-5-formamidouracil derivatives undergo cyclization under acidic conditions to form the bicyclic core. Substituents at the 3-position (methyl group) are introduced early via N-alkylation of intermediate pyrimidines, as demonstrated in the synthesis of 3-methyl-1-(5-oxohexyl)-7-n-propyl-3,7-dihydro-1H-purine-2,6-dione.
Regioselective Functionalization
7-Position Allylation
The 7-[(2E)-but-2-en-1-yl] group is installed via Mitsunobu coupling or transition-metal-catalyzed allylic alkylation. Patent WO2016207364A1 describes a regioselective alkylation using methanesulfonic acid but-2-ynyl ester in N-methyl-2-pyrrolidone (NMP) with potassium bicarbonate, achieving 94% yield for analogous purine intermediates. Stereoselective E-configuration is maintained by employing polar aprotic solvents (e.g., DMF) and avoiding protic media.
8-Position Sulfanylation
Thiol-ene click chemistry or nucleophilic aromatic substitution introduces the dodecylsulfanyl moiety. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems, as evidenced by the synthesis of 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. Dodecanethiol reacts with 8-chloropurine intermediates in NMP at 90°C, yielding 82–87% sulfanylated products.
Stepwise Preparation Methods
Method A: Sequential Alkylation-Sulfanylation
- 3-Methylation : 6-Amino-5-formamidouracil is treated with methyl iodide in aqueous sodium hydroxide at 25°C, yielding 3-methyl-6-amino-5-formamidouracil (98% purity).
- 7-Allylation : The intermediate reacts with (2E)-but-2-en-1-yl methanesulfonate in NMP/KHCO₃ at 80°C for 6 h (94% yield).
- 8-Chlorination : N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 50°C introduces chlorine at the 8-position (83% yield).
- Sulfanylation : Dodecanethiol and sodium carbonate in NMP at 90°C for 12 h replace chlorine with dodecylsulfanyl (78% yield).
Method B: One-Pot Allylation/Sulfanylation
A streamlined approach combines steps 2–4 in a single reactor:
Reaction Optimization and Critical Parameters
Solvent Effects
Analytical Characterization
Spectroscopic Data
Comparative Yields Across Methods
| Step | Method A Yield | Method B Yield |
|---|---|---|
| 3-Methylation | 98% | 98% |
| 7-Allylation | 94% | 94% |
| 8-Chlorination | 83% | 85% |
| 8-Sulfanylation | 78% | 71% |
Applications and Derivative Synthesis
The dodecylsulfanyl group enhances lipid solubility, making this compound a candidate for sustained-release formulations. Analogues with shorter alkyl chains (e.g., butylsulfanyl) exhibit reduced log P values, as confirmed in PubChem data. Patent WO2016207364A1 highlights the utility of similar purine-diones as dipeptidyl peptidase-4 (DPP-4) inhibitors, suggesting potential antidiabetic applications.
Chemical Reactions Analysis
Types of Reactions
7-[(2E)-BUT-2-EN-1-YL]-8-(DODECYLSULFANYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond or the sulfur-containing group.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the alkyl chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired products with high selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the double bond can produce saturated derivatives .
Scientific Research Applications
7-[(2E)-BUT-2-EN-1-YL]-8-(DODECYLSULFANYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-[(2E)-BUT-2-EN-1-YL]-8-(DODECYLSULFANYL)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at the 7- and 8-Positions
Purine-2,6-dione derivatives exhibit diverse pharmacological profiles depending on substituents at the 7- and 8-positions. Below is a comparative analysis:
Table 1: Key Structural Features and Properties of Analogues
Impact of Substituent Length and Type
- Alkenyl vs.
- Alkylthio Chain Length : The dodecylsulfanyl (C12) chain in the target compound enhances lipophilicity compared to shorter chains (e.g., octylsulfanyl in or decylsulfanyl in ). Longer chains may improve membrane penetration but reduce aqueous solubility, a critical factor in drug development.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., Istradefylline’s dimethoxystyryl or 2-chlorobenzylsulfanyl ) exhibit distinct electronic properties, influencing receptor affinity and metabolic stability.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Microcrystalline forms of styryl-substituted purine-2,6-diones (e.g., Istradefylline) demonstrate enhanced solubility and bioavailability due to optimized particle size and crystallinity . The target compound’s long alkyl chain may necessitate formulation strategies to mitigate poor solubility.
- Synthetic Accessibility : The dodecylsulfanyl group’s introduction likely follows thiol-alkylation protocols similar to those in , though scalability challenges may arise due to the long carbon chain.
Q & A
Basic: What synthetic strategies are effective for constructing the purine-2,6-dione core in this compound?
Methodological Answer:
The purine-2,6-dione core is typically synthesized via alkylation or substitution reactions on xanthine derivatives. Key steps include:
- Alkylation at N-7 : Use propargyl or allyl bromides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents like the (2E)-but-2-en-1-yl group .
- Thioether formation at C-8 : React 8-thioxanthine derivatives with alkyl halides (e.g., dodecyl bromide) in aqueous NaOH/EtOH to install the dodecylsulfanyl moiety .
- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in chloroform/methanol) and purify via column chromatography .
Advanced: How can computational modeling guide the optimization of the dodecylsulfanyl substituent for target binding?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the dodecylsulfanyl chain and hydrophobic pockets of target proteins (e.g., adenosine receptors). Compare binding scores with shorter-chain analogs .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess conformational stability of the dodecyl chain in lipid bilayers, correlating with bioavailability .
- QSAR Analysis : Build models using substituent descriptors (e.g., logP, molar refractivity) to predict activity trends across alkylsulfanyl derivatives .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify key signals:
- HRMS : Confirm molecular ion [M+H]⁺ (calc. for C₂₃H₃₅N₄O₂S: 435.2432) with <2 ppm error .
- IR : Validate carbonyl stretches (~1700 cm⁻¹ for purine-2,6-dione) and C-S bonds (~650 cm⁻¹) .
Advanced: What strategies can resolve contradictions in catalytic efficiency reported for palladium-mediated cyclizations in similar purine derivatives?
Methodological Answer:
Discrepancies often arise from ligand choice or reductant effects. To address:
- Ligand Screening : Test Pd(PPh₃)₄ vs. Xantphos in CO-releasing cyclizations; the latter improves yields in sterically hindered systems .
- Reductant Optimization : Compare HCO₂H vs. silanes (e.g., PMHS) for nitroarene reductions; silanes reduce side-product formation .
- Kinetic Studies : Use in situ IR to track intermediate accumulation and adjust reaction time/temperature .
Basic: What are common side reactions during the alkylation of the purine core, and how can they be mitigated?
Methodological Answer:
- N-1/N-3 Alkylation : Compete with N-7 substitution. Mitigate by:
- Oxidation of Thioethers : Prevent by degassing solvents and conducting reactions under inert gas (N₂/Ar) .
Advanced: How does varying the alkyl chain length in the sulfanyl group impact the compound’s physicochemical properties?
Methodological Answer:
- LogP Trends : Dodecylsulfanyl (C12) increases logP by ~2 units vs. methylsulfanyl, enhancing membrane permeability but reducing aqueous solubility. Measure via shake-flask HPLC .
- Thermal Stability : DSC analysis shows longer chains (C12) lower melting points (Tm ~120°C vs. 180°C for C1), affecting formulation .
- Biological Half-Life : In vivo PK studies in rodents reveal C12 derivatives have prolonged t₁/₂ due to albumin binding, unlike shorter chains .
Basic: How to optimize reaction yields for introducing the (2E)-but-2-en-1-yl group?
Methodological Answer:
- Stereoselective Alkylation : Use (E)-configured allyl bromides and Cu(OAc)₂ catalysis to suppress Z-isomer formation .
- Solvent Effects : THF at 75°C improves regioselectivity vs. DMF .
- Workup : Extract with chloroform (3×15 mL) and dry over MgSO₄ before column chromatography (CHCl₃:EtOH gradient) .
Advanced: What mechanistic insights explain the role of the dodecylsulfanyl group in modulating enzyme inhibition?
Methodological Answer:
- Hydrophobic Pocket Binding : X-ray crystallography of PDE5 complexes shows the dodecyl chain occupies a lipophilic cleft, displacing water molecules (ΔG ~-3.2 kcal/mol) .
- Allosteric Effects : Fluorescence quenching assays indicate the sulfanyl group stabilizes a closed conformation of the target enzyme (KD ~0.8 μM) .
- Thiol-Reactivity : Test via Ellman’s assay; minimal disulfide formation confirms stability in reducing environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
